molecular formula C12H15ClO2 B14343205 3-(2,6-Dimethylphenoxy)-2-methylpropanoyl chloride CAS No. 93517-82-9

3-(2,6-Dimethylphenoxy)-2-methylpropanoyl chloride

Cat. No.: B14343205
CAS No.: 93517-82-9
M. Wt: 226.70 g/mol
InChI Key: WMHWHPQHHSUION-UHFFFAOYSA-N
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Description

3-(2,6-Dimethylphenoxy)-2-methylpropanoyl chloride is an organic compound that belongs to the class of acyl chlorides It is characterized by the presence of a 2,6-dimethylphenoxy group attached to a 2-methylpropanoyl chloride moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Dimethylphenoxy)-2-methylpropanoyl chloride typically involves the reaction of 2,6-dimethylphenol with 2-methylpropanoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

2,6-Dimethylphenol+2-Methylpropanoyl chloride3-(2,6-Dimethylphenoxy)-2-methylpropanoyl chloride\text{2,6-Dimethylphenol} + \text{2-Methylpropanoyl chloride} \rightarrow \text{this compound} 2,6-Dimethylphenol+2-Methylpropanoyl chloride→3-(2,6-Dimethylphenoxy)-2-methylpropanoyl chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The use of catalysts and solvents that can be easily recycled is also considered to enhance the sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Dimethylphenoxy)-2-methylpropanoyl chloride undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Hydrolysis: In the presence of water, the acyl chloride group is hydrolyzed to form the corresponding carboxylic acid.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used. The reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran.

    Hydrolysis: Water or aqueous bases such as sodium hydroxide are used under mild conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether or tetrahydrofuran.

Major Products

    Amides: Formed by the reaction with amines.

    Esters: Formed by the reaction with alcohols.

    Carboxylic Acids: Formed by hydrolysis.

    Alcohols: Formed by reduction.

Scientific Research Applications

3-(2,6-Dimethylphenoxy)-2-methylpropanoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

    Material Science: Employed in the preparation of polymers and advanced materials with specific properties.

    Biological Studies: Investigated for its potential biological activity and as a building block for bioactive compounds.

    Industrial Chemistry: Utilized in the production of specialty chemicals and additives.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenoxy)-2-methylpropanoyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations, where the compound acts as an acyl donor to form new carbon-heteroatom bonds.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylbenzoyl Chloride: Similar in structure but lacks the ether linkage.

    3-(2,6-Dimethylphenoxy)propionyl Chloride: Similar but with a different acyl group.

    2,6-Dimethylphenylacetyl Chloride: Similar but with a different position of the acyl group.

Uniqueness

3-(2,6-Dimethylphenoxy)-2-methylpropanoyl chloride is unique due to the presence of both the 2,6-dimethylphenoxy group and the 2-methylpropanoyl chloride moiety. This combination imparts specific reactivity and properties that are not observed in other similar compounds. The ether linkage provides additional stability and influences the compound’s reactivity towards nucleophiles.

Properties

CAS No.

93517-82-9

Molecular Formula

C12H15ClO2

Molecular Weight

226.70 g/mol

IUPAC Name

3-(2,6-dimethylphenoxy)-2-methylpropanoyl chloride

InChI

InChI=1S/C12H15ClO2/c1-8-5-4-6-9(2)11(8)15-7-10(3)12(13)14/h4-6,10H,7H2,1-3H3

InChI Key

WMHWHPQHHSUION-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(C)C(=O)Cl

Origin of Product

United States

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